molecular formula C6H7NO3S B1594855 2-Hydroxybenzenesulfonamide CAS No. 3724-14-9

2-Hydroxybenzenesulfonamide

Cat. No. B1594855
Key on ui cas rn: 3724-14-9
M. Wt: 173.19 g/mol
InChI Key: MOXDGMSQFFMNHA-UHFFFAOYSA-N
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Patent
US05314900

Procedure details

To a solution of chlorosulfonylisocyanate (Aldrich; 2 mL) in 76 mL MeNO2 at 0° C. was added phenol (2 g) in 10 mL MeNO2. The solution was heated at 45° C. for 30 minutes then AlCl3 (3.46 g) was added and the temperature raised to 100° C. for 30 minutes. The reaction mixture was poured onto ice/H2O, extracted (2× Et2O), and washed with H2O. The organic layer was extracted with K2CO3 (saturated solution) and the aqueous phase then acidified with 1N HCl. Extraction of the aqueous phase with Et2O followed by drying (MgSO4) and evaporation yielded a black oil. Purification of this oil by chromatography (hexane/EtOAc 1:1) gave the title compound as a white solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.46 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[S:2]([N:5]=C=O)(=[O:4])=[O:3].[C:8]1([OH:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C[N+]([O-])=O>[OH:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[S:2]([NH2:5])(=[O:3])=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
76 mL
Type
solvent
Smiles
C[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C[N+](=O)[O-]
Step Two
Name
Quantity
3.46 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature raised to 100° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice/H2O
EXTRACTION
Type
EXTRACTION
Details
extracted (2× Et2O)
WASH
Type
WASH
Details
washed with H2O
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with K2CO3 (saturated solution)
EXTRACTION
Type
EXTRACTION
Details
Extraction of the aqueous phase with Et2O
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation
CUSTOM
Type
CUSTOM
Details
yielded a black oil
CUSTOM
Type
CUSTOM
Details
Purification of this oil by chromatography (hexane/EtOAc 1:1)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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